molecular formula C11H20OSi B3165470 (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane CAS No. 899823-76-8

(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane

Cat. No.: B3165470
CAS No.: 899823-76-8
M. Wt: 196.36 g/mol
InChI Key: OTNQPIGKYBCGDX-UHFFFAOYSA-N
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Description

(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane (CAS 899823-76-8) is a high-purity organosilicon compound with a molecular formula of C11H20OSi and a molecular weight of 196.36 g/mol . This transparent liquid reagent, with a purity of 95% or higher, features a unique molecular structure combining a norbornene (bicyclo[2.2.1]hept-2-ene) group with a dimethylethoxysilane functionality . This hybrid structure makes it a valuable building block in materials science, polymer chemistry, and organic synthesis. The norbornene group is well-known for its participation in ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions, while the ethoxysilane group enables surface functionalization, sol-gel processes, and acts as a coupling agent . In research applications, this compound is particularly valuable for developing advanced coating compositions with improved adhesion to various substrates . It can serve as an adhesion promoter in protective and industrial coatings, enhancing corrosion resistance and durability . The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-ethoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OSi/c1-4-12-13(2,3)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNQPIGKYBCGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Polymerization Pathways of 5 Bicyclo 2.2.1 Hept 2 Enyl Dimethylethoxysilane and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of Norbornenyl Silanes

ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins like the norbornene moiety. 20.210.105 This method utilizes transition-metal alkylidene catalysts to cleave the double bond within the norbornene ring, generating a linear polymer with repeating unsaturated units in the backbone. nih.gov20.210.105 For silicon-containing norbornenes, ROMP is a versatile method to produce polymers with pendant silyl (B83357) groups. researchgate.net

The development of well-defined ruthenium-based catalysts has been pivotal for the advancement of ROMP. acs.org These catalysts are known for their high tolerance to a wide variety of functional groups, including the ethoxysilane (B94302) group, and their stability in various reaction conditions. researchgate.netnii.ac.jp The most commonly employed are the Grubbs catalysts, which exist in several generations.

First-Generation Grubbs Catalyst (G1) : This catalyst, [Cl₂(PCy₃)₂Ru=CHPh], is effective but generally displays slower initiation rates compared to later generations. beilstein-journals.org

Second-Generation Grubbs Catalyst (G2) : Featuring an N-heterocyclic carbene (NHC) ligand, G2, [Cl₂(PCy₃)(IMesH₂)Ru=CHPh], exhibits significantly higher activity and broader applicability. nii.ac.jpbeilstein-journals.org

Third-Generation Grubbs Catalyst (G3) : This catalyst, [Cl₂(IMesH₂)(py)₂Ru=CHPh], is designed for very fast initiation, which leads to a more controlled "living" polymerization, resulting in polymers with low polydispersity. nii.ac.jpbeilstein-journals.orgnsf.govacs.orgnih.gov Its high reactivity makes it suitable for polymerizing a wide range of functionalized monomers. nii.ac.jp

The choice of catalyst generation allows for tuning the polymerization kinetics and the properties of the resulting polymer. For instance, G3 catalysts are often preferred for creating well-defined block copolymers due to their rapid and complete initiation. nii.ac.jp

Table 1: Common Ruthenium-Based Catalysts for ROMP of Norbornene Derivatives

Catalyst Generation Common Name Key Features
First Generation Grubbs' Catalyst G1 Good functional group tolerance; slower initiation.
Second Generation Grubbs' Catalyst G2 Higher activity and stability due to NHC ligand. beilstein-journals.org
Third Generation Grubbs' Catalyst G3 Very fast initiation; ideal for living polymerizations. nii.ac.jpbeilstein-journals.org
Second Generation Hoveyda-Grubbs Catalyst HG2 Features a chelating isopropoxybenzylidene ligand, offering enhanced stability. nih.gov

The mechanism of ROMP initiated by ruthenium catalysts involves a series of coordination and cycloreversion steps. 20.210.105 The catalytic cycle begins with the coordination of the norbornene monomer to the ruthenium alkylidene complex. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion cleaves the norbornene ring, extending the polymer chain and regenerating the metal alkylidene species, which can then react with the next monomer. nsf.govnih.gov

Kinetic studies on functionalized norbornenes using third-generation Grubbs catalysts have determined that the rate-determining step of the polymerization is the formation of the metallacyclobutane ring. nsf.govacs.orgnih.gov The rate of polymerization is typically first-order with respect to the monomer concentration. nsf.gov The nature of the functional group on the norbornene monomer can influence the polymerization rate. For ester-containing monomers, it has been suggested that coordination of the ester group from a proximal repeating unit to the ruthenium center can slow the polymerization by forming a stable six-membered chelate. nsf.govacs.orgnih.gov While direct kinetic data for (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane is not widely published, its behavior is expected to align with other functionalized norbornenes where steric and electronic effects of the substituent play a key role.

Norbornene derivatives, including this compound, can exist as two stereoisomers: exo and endo. This stereoisomerism has a profound impact on the kinetics of ROMP.

Numerous studies have demonstrated that exo isomers polymerize significantly faster than their corresponding endo counterparts. acs.orgillinois.eduresearchgate.net For example, in the ROMP of dicyclopentadiene, the exo isomer was found to be nearly 20 times more reactive than the endo isomer at 20 °C. acs.orgillinois.edu This difference is primarily attributed to steric factors. The catalyst typically attacks the less hindered exo face of the norbornene double bond. acs.orgillinois.edu In the case of the endo isomer, the substituent can sterically hinder the approach of the bulky catalyst to the double bond, thereby slowing down the rate of polymerization. nsf.gov The steric encumbrance of the substituent in the endo isomer is a key factor in its lower reactivity. nsf.gov

This kinetic difference can be exploited to control polymer microstructure or to selectively polymerize the exo isomer from a mixture. acs.org

Table 2: Relative Reactivity of Exo and Endo Isomers in ROMP

Monomer Isomer Relative Reactivity Reference
Dicyclopentadiene exo ~20x faster acs.orgillinois.edu
Dicyclopentadiene endo 1x (baseline) acs.orgillinois.edu
Functionalized Norbornenes exo Significantly Higher researchgate.net
Functionalized Norbornenes endo Significantly Lower researchgate.net

ROMP initiated by modern, well-defined ruthenium catalysts, particularly the third-generation Grubbs catalyst, exhibits characteristics of a living polymerization. nii.ac.jpresearchgate.net In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no significant chain termination or chain transfer reactions. 20.210.105

This "living" nature provides excellent control over the polymer's molecular weight and molecular weight distribution (polydispersity). acs.org The number-average molecular weight (Mn) of the resulting polymer increases linearly with the monomer-to-initiator ratio and the monomer conversion. researchgate.net This allows for the synthesis of polymers with predictable chain lengths and narrow polydispersity indices (PDI), often close to 1.1. researchgate.net Furthermore, the living nature of the polymerization enables the synthesis of complex polymer architectures, such as block copolymers, by the sequential addition of different monomers. 20.210.105

Vinyl-Addition Polymerization of Norbornenyl Silane (B1218182) Monomers

An alternative pathway for the polymerization of norbornene derivatives is vinyl-addition polymerization. Unlike ROMP, this method does not open the bicyclic ring. Instead, it proceeds via the opening of the double bond, creating a saturated polymer backbone composed of repeating 2,3-enchained norbornane units. hhu.de This results in polymers with distinct properties, including higher thermal stability and a higher glass transition temperature compared to their ROMP counterparts. mdpi.com

Vinyl-addition polymerization of norbornenes is most commonly achieved using late-transition-metal catalysts, with palladium-based systems being the most extensively studied. hhu.deresearchgate.net The first reports of using palladium catalysts for this purpose date back to the 1960s. hhu.de

Cationic palladium(II) complexes, such as Pd(CH₃CN)₄₂, are frequently used catalyst systems. hhu.de These catalysts have been shown to tolerate various functional groups, including esters and silyl groups. hhu.demdpi.com The polymerization rate can, however, be reduced compared to that of unsubstituted norbornene. hhu.de The mechanism involves the insertion of the norbornene double bond into a palladium-alkyl or palladium-hydride bond. Recent developments have also focused on palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown good catalytic activity for the polymerization of functionalized norbornenes, including those with silyl functionalities. mdpi.com This approach offers a route to high-molecular-weight, thermally stable polymers from this compound.

Control over Molecular Weight and Polymer Architecture in Addition Polymerization

The addition polymerization of this compound and related norbornenylsilane monomers is predominantly achieved through Ring-Opening Metathesis Polymerization (ROMP). This technique offers a remarkable degree of control over the polymer's molecular weight and architecture, which are critical for tailoring the material's final properties. rsc.orgnih.govresearchgate.net The "living" nature of many ROMP systems, particularly those employing well-defined ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalysts) initiators, is central to this control. beilstein-journals.orgkpi.ua

In a living ROMP process, the rate of initiation is competitive with or faster than the rate of propagation, and chain-termination or chain-transfer reactions are largely absent. kpi.ua This allows for the synthesis of polymers where the number-average molecular weight (Mn) is a direct function of the initial monomer-to-catalyst ratio ([M]/[C]) and the monomer conversion. Consequently, polymers with predictable molecular weights and narrow molecular weight distributions, often indicated by a low polydispersity index (PDI or Đ ≤ 1.2), can be reliably produced. rsc.org For instance, the ROMP of norbornene-substituted polyhedral oligomeric silsesquioxane (POSS) monomers has yielded polymers with predictable molecular weights up to 1236 kDa and low dispersities (Đ ≤ 1.20). rsc.org

The choice of catalyst and reaction conditions also plays a crucial role. For example, nickel and palladium-based catalysts can be used for vinyl-addition polymerization of norbornenes, producing high molecular weight polymers with a saturated, more rigid backbone compared to the unsaturated polymers from ROMP. tennessee.edu The steric bulk and electronic properties of both the monomer's substituents and the catalyst's ligands can influence catalytic activity and, consequently, the achievable molecular weight. tennessee.eduresearchgate.net

Furthermore, the living nature of ROMP enables the construction of complex polymer architectures, such as block copolymers. This is accomplished through the sequential addition of different monomers to the living polymer chain ends. beilstein-journals.org The synthesis of block copolymers containing a TEMPO-functionalized norbornene block demonstrated complete crossover upon addition of the second monomer, resulting in well-defined block copolymers with low polydispersities. beilstein-journals.org This precise control allows for the creation of tailored materials where different blocks can impart distinct functionalities.

Table 1: Examples of Controlled Addition Polymerization of Functional Norbornenes

MonomerCatalyst TypePolymerization MethodResulting Mn (g/mol)Dispersity (Đ or Mw/Mn)Key Finding
Norbornene-substituted POSSRuthenium (Grubbs')ROMPUp to 1,236,000≤ 1.20Achieved high molecular weight with excellent control and low dispersity. rsc.org
(±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylesterRuthenium (Umicore)ROMPUp to 31,0001.2Demonstrated synthesis of well-defined block copolymers with controlled chain length. beilstein-journals.org
NorborneneRuthenium (Cyclometalated NHC)ROMP--Catalyst design enabled synthesis of highly cis, highly syndiotactic polynorbornene, controlling polymer microstructure. nih.gov
Bicyclo[2.2.1]hept-5-ene-2,3-trans-bis(polystyrylcarboxylate)sMolybdenum (Schrock)ROMP-NarrowSuccessfully produced comb graft copolymers with well-defined polystyryl grafts. kpi.ua

Inverse Vulcanization Processes Involving Norbornenylsilanes

Inverse vulcanization is a sustainable chemical process that utilizes elemental sulfur, a plentiful industrial byproduct, as a comonomer to synthesize high-sulfur-content polymers. wikipedia.orgnih.gov The process typically involves heating elemental sulfur above its floor temperature (159 °C) to induce ring-opening polymerization of the S8 rings into diradical polysulfane chains. These reactive chains can then copolymerize with unsaturated organic crosslinkers, such as olefins. wikipedia.org Norbornenylsilanes, including derivatives of this compound, are valuable comonomers in this process due to the high reactivity of the strained norbornene double bond and the versatile post-polymerization chemistry afforded by the silane functionality.

The direct copolymerization of silane-functionalized monomers with sulfur has been demonstrated. For instance, styrylethyltrimethoxysilane has been successfully copolymerized with sulfur via inverse vulcanization to yield high-sulfur-content polysilanes. nih.gov A key advantage of incorporating alkoxysilane moieties is their ability to undergo hydrolysis and polycondensation. This allows the resulting sulfur-containing polymers, which are often processed at high temperatures, to be cured under mild, room-temperature conditions to form crosslinked networks, coatings, and functionalized particles. nih.gov

A more versatile approach involves a post-polymerization modification strategy. In this method, a reactive norbornene monomer is first copolymerized with sulfur. nih.govresearchgate.net For example, norbornenyl pentafluorophenyl ester (NB-PFPE) has been used in inverse vulcanization to create a precursor polymer. The activated ester groups on this polymer backbone are then susceptible to nucleophilic substitution under mild conditions. This platform allows for the grafting of various functional molecules, including aminosilanes like aminopropyl trimethoxy silane. nih.govresearchgate.net This two-step process avoids exposing the potentially sensitive silane functional group to the high temperatures of the initial inverse vulcanization reaction.

The materials derived from the inverse vulcanization of norbornenylsilanes have shown potential in a range of applications. The silane groups can be used to covalently bond the sulfur polymer to inorganic surfaces like silica (B1680970) or glass, creating durable surface coatings. nih.govnih.govresearchgate.net Additionally, the high sulfur content of these polymers makes them effective for applications such as heavy metal remediation, particularly for capturing mercury. nih.govnih.govresearchgate.net

Table 2: Inverse Vulcanization Systems Involving Silane-Functional Monomers

Unsaturated Monomer(s)Silane ComponentMethod of Silane IncorporationSulfur Content (wt%)Key Feature / Application
StyrylethyltrimethoxysilaneStyrylethyltrimethoxysilaneDirect Copolymerization35%Solution-processable polymer curable at room temperature via polycondensation for coatings. nih.gov
Norbornenyl pentafluorophenyl ester (NB-PFPE)Aminopropyl trimethoxy silanePost-polymerization Modification-Versatile platform for functional sulfur polymers; used for surface coatings and mercury adsorbents. nih.govresearchgate.net
1,3-Diisopropenylbenzene (DIB)(3-Mercaptopropyl)trimethoxysilane (used to functionalize SiO2)Functionalized Nanoparticle Additive-Creation of superhydrophobic, anticorrosion, and antibacterial coatings. acs.org

Copolymerization Strategies and Advanced Polymer Architectures Derived from Norbornenyl Silanes

Random Copolymerization of Silane-Functionalized Norbornenes with Various Comonomers

Random copolymerization is a powerful technique for tailoring the properties of polymers by statistically incorporating two or more different monomer units along the polymer chain. In the context of norbornenyl silanes, this approach allows for the modulation of properties such as surface energy, refractive index, and mechanical behavior. The copolymerization of (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane with other functional norbornene derivatives or cyclic olefins via ROMP can yield materials with a homogeneous distribution of silane (B1218182) groups.

The outcome of a random copolymerization is largely governed by the reactivity ratios of the comonomers, which describe the relative rate at which each monomer adds to a growing polymer chain ending in a particular monomer unit. While specific reactivity ratios for the copolymerization of this compound are not extensively documented in publicly available literature, general principles from the copolymerization of other norbornene derivatives can be applied. For instance, the copolymerization of norbornene (NB) with ω-6-hexadecenlactone (HDL) using a second-generation Grubbs catalyst yielded reactivity ratios of rNB = 4.02 and rHDL = 0.28, indicating a higher propensity for norbornene to add to the growing chain. Similarly, in the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPM) with N-vinyl pyrrolidone (VP), the reactivity ratios were found to be rTMSPM = 3.722 and rVP = 0.097, showing the higher reactivity of the silane-containing monomer in that specific system. nsf.govscilit.com

For the random copolymerization of this compound, the choice of comonomer is critical in determining the final properties of the copolymer. Comonomers with polar functional groups could be used to introduce hydrophilicity, while fluorinated comonomers could be employed to lower the surface energy. The statistical incorporation of the dimethylethoxysilane (B79849) group provides sites for subsequent moisture-cured crosslinking, enhancing the thermal and mechanical stability of the resulting material.

Monomer 1Monomer 2r1r2Polymerization System
Norbornene (NB)ω-6-hexadecenlactone (HDL)4.020.28ROMP with Grubbs II catalyst
3-(trimethoxysilyl) propyl methacrylate (TMSPM)N-vinyl pyrrolidone (VP)3.7220.097Free radical polymerization

This table presents reactivity ratios for analogous monomer systems to illustrate the principles of random copolymerization.

Block Copolymer Synthesis via Living Polymerization Techniques

Block copolymers are composed of two or more long sequences, or "blocks," of different polymerized monomers. The synthesis of block copolymers containing this compound can be effectively achieved through living polymerization techniques, most notably ROMP, which allows for the sequential addition of different monomers to the growing polymer chain.

A significant application of this compound and similar derivatives is in the synthesis of macromonomers, which are polymers with a polymerizable end group. One important class of such macromonomers is norbornene-terminated polydimethylsiloxane (B3030410) (PDMS). These can be synthesized by the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), followed by termination with a norbornene-functionalized chlorosilane. nih.govvulcanchem.comgoogle.com This approach yields heterotelechelic PDMS, which are polymers with different functional groups at each chain end. nih.govvulcanchem.comgoogle.com

A versatile method for creating these structures involves using a silyl (B83357) hydride (Si-H) based initiator for the AROP of D3. nih.govvulcanchem.com The living nature of this polymerization allows for the creation of PDMS chains of controlled molecular weight and low dispersity. The polymerization is then terminated by adding a chlorosilane containing a norbornene group. nih.govvulcanchem.com While the specific use of this compound as a terminating agent is not explicitly detailed, analogous chloro- and other functional silanes are employed for this purpose. nih.govvulcanchem.com The resulting norbornene-terminated PDMS macromonomer can then be used in subsequent polymerization reactions, such as ROMP, to form more complex architectures. nih.govvulcanchem.com

InitiatorMonomerTerminating Agent (Example)Resulting Polymer
Si-H based initiatorHexamethylcyclotrisiloxane (D3)Norbornene-functionalized chlorosilaneα-Si-H, ω-norbornene heterotelechelic PDMS

This table outlines the general strategy for synthesizing norbornene-terminated PDMS macromonomers.

Bottlebrush polymers are a class of branched polymers with polymeric side chains densely grafted onto a linear backbone. They exhibit unique properties due to their extended conformation and high segment density. The "grafting-through" approach, which involves the polymerization of macromonomers, is a highly effective method for synthesizing bottlebrush polymers with well-defined structures. mdpi.com

Norbornene-terminated macromonomers, such as the PDMS derivatives described in the previous section, are ideal candidates for the grafting-through synthesis of bottlebrush polymers via ROMP. vulcanchem.com The high reactivity of the norbornene group ensures efficient polymerization, leading to bottlebrush polymers with a high grafting density. The properties of the resulting bottlebrush polymer, such as its solubility, thermal properties, and self-assembly behavior, can be precisely controlled by the nature of the macromonomer side chains and the length of the polymer backbone. For example, bottlebrush polymers with PDMS side chains are known for their low glass transition temperatures and high gas permeability.

Graft Copolymerization from Initiator-Functionalized Substrates

Graft copolymerization from a surface, often referred to as surface-initiated polymerization, is a powerful technique for modifying the properties of a material's surface. This "grafting-from" approach typically involves immobilizing an initiator on the substrate, from which polymer chains are then grown.

This compound is well-suited for the functionalization of hydroxyl-bearing substrates, such as silica (B1680970), glass, and metal oxides. The ethoxysilane (B94302) group can react with surface silanol (B1196071) groups to form a stable, covalent bond, creating a self-assembled monolayer of norbornene units on the surface.

This norbornene-functionalized surface can then be used to initiate the growth of polymer brushes via surface-initiated ring-opening metathesis polymerization (SI-ROMP). By exposing the surface to a ROMP catalyst and a desired monomer, polymer chains are grown directly from the immobilized norbornene sites. This method allows for the creation of dense polymer brushes with controlled thickness and composition, which can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

Hybrid Polymer Networks and Crosslinking Reactions Incorporating Silane Moieties

The dimethylethoxysilane functionality of this compound provides a convenient handle for creating crosslinked and hybrid polymer networks. The ethoxy groups are susceptible to hydrolysis, particularly in the presence of moisture and a catalyst, to form silanol (Si-OH) groups. These silanol groups can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) crosslinks.

This crosslinking chemistry can be utilized in several ways. For polymers and copolymers containing this compound units, exposure to moisture can induce a post-polymerization crosslinking reaction, converting a thermoplastic material into a thermoset with enhanced mechanical strength, thermal stability, and solvent resistance.

Furthermore, the silane functionality can be used to create organic-inorganic hybrid materials. By co-condensing the ethoxysilane groups of the polymer with other alkoxysilane precursors, such as tetraethoxysilane (TEOS), through a sol-gel process, an inorganic silica network can be grown in situ within the organic polymer matrix. This results in a hybrid material that combines the properties of both the organic polymer and the inorganic silica, often leading to materials with improved hardness, modulus, and thermal stability.

Surface Functionalization and Development of Hybrid Inorganic Organic Materials Utilizing Norbornenyl Silanes

Silanization of Inorganic Substrates with Norbornene-Bearing Silanes

Silanization is a widely employed surface modification technique that involves the reaction of organosilanes with hydroxyl groups present on the surface of inorganic materials. This process forms a dense, covalently bonded organic monolayer that alters the surface chemistry of the substrate. Norbornene-bearing silanes are particularly valuable in this context as they introduce a reactive olefin functionality, which serves as a platform for further chemical transformations, most notably surface-initiated polymerization.

Surface Modification of Silicon Wafers and Oxide Layers

The functionalization of silicon wafers and their native oxide layers is a cornerstone of materials science and microelectronics. Introducing a layer of (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane or similar norbornenyl silanes is a critical first step for creating polymer brush coatings. The process typically begins with the cleaning and hydroxylation of the silicon surface, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to maximize the density of surface silanol (B1196071) (Si-OH) groups.

The silanization reaction proceeds via the hydrolysis of the ethoxy groups on the silane (B1218182), followed by a condensation reaction with the surface silanols to form stable siloxane (Si-O-Si) bonds. This reaction can be carried out in either a solution or vapor phase. Vapor-phase deposition is often preferred as it can provide smoother monolayers by minimizing the formation of silane aggregates that can occur in solution. The successful grafting of the norbornene moiety onto the silicon surface provides a uniform layer of reactive sites for subsequent polymerization reactions.

Functionalization of Nanoparticles and Microparticles

The surface properties of inorganic nanoparticles and microparticles, such as silica (B1680970) (SiO2), can be precisely tailored using norbornene-bearing silanes. researchgate.net This functionalization is crucial for improving the compatibility and dispersion of the particles within a polymer matrix, preventing aggregation, and creating a stable interface in nanocomposites. nih.govmdpi.com The silanization process is analogous to that of silicon wafers, where the silane reacts with surface hydroxyl groups. nih.gov

A key aspect of nanoparticle functionalization is the ability to control the surface density of the grafted ligands. researchgate.net By carefully managing reaction conditions, the number of norbornene units per unit area of the nanoparticle surface can be tuned. This controlled functionalization is vital as the norbornene groups can serve as coordination sites for catalysts or as initiation points for polymerization, directly influencing the subsequent growth of polymer chains from the particle surface. mdpi.comresearchgate.net For instance, silica nanoparticles functionalized with norbornenyl trimethoxysilane (B1233946) have been used as supports for Grubbs' catalyst to initiate ring-opening metathesis polymerization (ROMP). mdpi.com

Silylation of Layered Silicates (e.g., Montmorillonite (B579905) Clays) for Nanocomposite Preparation

Layered silicates, such as montmorillonite (MMT) clay, are frequently used as reinforcing agents in polymer nanocomposites. However, their inherent hydrophilicity makes them incompatible with most organic polymers. Silylation with norbornene-bearing silanes addresses this challenge by rendering the clay surface more hydrophobic and introducing reactive sites for polymerization. imist.ma

The silanization occurs through a condensation reaction between the silane and the silanol groups located on the edges and surfaces of the clay platelets. researchgate.netimist.ma This covalent attachment of the norbornene moiety is a critical step in preparing advanced nanocomposites. The tethered norbornene groups can act as initiation sites for in-situ polymerization, leading to the growth of polymer chains directly from the clay surface. This "grafting from" approach promotes the exfoliation of the clay layers within the polymer matrix, resulting in nanocomposites with significantly enhanced mechanical and thermal properties. researchgate.netresearcher.life

The effect of silylation on the clay structure can be observed through techniques like X-ray diffraction (XRD), as shown in the table below.

Clay SampleTreatmentd-spacing (nm)Observation
Cloisite® 15ACommercial organoclay3.15Initial interlayer spacing.
Cloisite® 15A_silAfter silylation with a norbornene-silane2.22Decrease in spacing due to replacement of larger alkyl ammonium (B1175870) salts with the shorter silane.

This table is based on data for a similar norbornene-silane system and illustrates the typical changes observed upon silylation of organoclays.

Surface-Initiated Polymerization (SIP) for Grafting Poly(norbornenes)

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate. This method allows for the formation of dense and well-defined polymer coatings, known as polymer brushes, which are covalently attached to the surface. When substrates are functionalized with this compound, the norbornene group becomes the anchor point for initiating polymerization.

"Grafting From" Strategies via Ring-Opening Metathesis Polymerization

Ring-Opening Metathesis Polymerization (ROMP) is a highly efficient method for polymerizing cyclic olefins like norbornene and its derivatives. mdpi.com When applied in a surface-initiated manner (SI-ROMP), it enables the growth of polynorbornene brushes from functionalized surfaces. researchgate.net The process generally involves three key steps researchgate.net:

Surface Functionalization: The substrate is first treated with a norbornene-bearing silane to create a monolayer of initiator anchor points.

Catalyst Immobilization: A suitable ROMP catalyst, typically a well-defined ruthenium-based complex like a Grubbs' catalyst, is introduced and attaches to the surface-bound norbornene moieties.

Polymerization: The substrate is then exposed to a solution of norbornene-type monomers. The surface-immobilized catalyst initiates polymerization, causing polymer chains to grow from the surface.

The "living" nature of ROMP, characterized by the absence of chain termination and transfer reactions, provides excellent control over the polymerization process, enabling the synthesis of complex and well-defined polymer architectures tethered to the surface. cmu.edunsf.gov This technique has been successfully used to grow polymer brushes from various substrates, including gold, silicon, and resins. cmu.eduresearchgate.net

Tailoring Surface Properties through Controlled Polymer Chain Density and Length

A major advantage of SI-ROMP is the ability to precisely control the architecture of the grafted polymer brushes, which in turn allows for the fine-tuning of surface properties. The two primary architectural parameters are the polymer chain length (or degree of polymerization) and the grafting density (the number of polymer chains per unit area).

Control of Polymer Chain Length: Because ROMP can proceed as a living polymerization, the length of the polymer chains can be controlled by adjusting the reaction conditions. Factors such as the monomer concentration and the polymerization time directly influence the final molecular weight of the grafted chains. nih.gov

Control of Polymer Chain Density: The grafting density of the polymer brushes is primarily determined by the density of the initiating sites on the substrate surface. cmu.edu By controlling the conditions during the initial silanization step (e.g., concentration of the silane solution, reaction time), the surface coverage of the norbornene anchor groups can be varied. A higher density of initiating sites will lead to a more densely packed polymer brush, where steric hindrance forces the chains to stretch away from the surface. nsf.gov

The ability to independently control these parameters allows for the rational design of surfaces with specific properties, such as wettability, adhesion, and biocompatibility.

Parameter to ControlMethod of ControlResulting Effect on Polymer Brush
Polymer Chain Length Varying polymerization time or monomer concentration.Determines the thickness and molecular weight of the polymer coating.
Grafting Density Adjusting the concentration of norbornene-silane during the initial surface functionalization.Influences the spacing between polymer chains and their conformation (e.g., "mushroom" vs. "brush" regime).

By leveraging these control mechanisms, SI-ROMP initiated from surfaces modified with this compound provides a versatile platform for advanced surface engineering.

Fabrication of Polymer-Inorganic Nanocomposites and Hybrid Materials

The development of advanced materials frequently involves the combination of organic polymers with inorganic components at the nanoscale. This synergy allows for the creation of hybrid materials with properties that surpass those of the individual constituents. Norbornenyl silanes, such as this compound, are particularly valuable in this field due to their dual functionality. The norbornene group provides a reactive handle for polymerization, most notably through Ring-Opening Metathesis Polymerization (ROMP), while the silane moiety allows for covalent bonding to inorganic surfaces. This unique combination enables the fabrication of a wide range of polymer-inorganic nanocomposites and hybrid materials with tailored structures and properties.

Synthesis of Exfoliated Clay-Polymer Nanocomposites

The effective dispersion of nanoclay, such as montmorillonite, into a polymer matrix is crucial for achieving significant property enhancements in the resulting nanocomposite. researchgate.net However, the inherent hydrophilicity of clay surfaces makes them incompatible with most hydrophobic polymers, leading to agglomeration. Surface modification of the clay is therefore essential. ntu.edu.sg Organosilanes, including norbornenyl silanes, serve as excellent coupling agents for this purpose. imist.mamdpi.com

The modification mechanism involves the hydrolysis of the ethoxy groups of this compound to form reactive silanols. These silanols then condense with the hydroxyl groups present on the surface and edges of the clay platelets, forming robust, covalent siloxane (Si-O-Si) bonds. imist.ma This process replaces the hydrophilic surface hydroxyls with organophilic norbornene groups, which improves the wetting and interfacial adhesion between the clay and the polymer matrix. researchgate.netntu.edu.sg

Improved compatibility facilitates the intercalation of polymer chains into the clay galleries and can lead to exfoliation, where the individual clay layers are delaminated and dispersed throughout the polymer. deepdyve.comresearchgate.net The presence of the norbornene group on the clay surface offers an additional advantage: it can be copolymerized with other monomers during in-situ polymerization processes. This "grafting from" approach, where polymer chains grow directly from the clay surface, is highly effective in achieving exfoliation and creating a strong covalent link between the inorganic filler and the polymer matrix. The resulting exfoliated nanocomposites are known to exhibit remarkable improvements in mechanical, thermal, and barrier properties. imist.ma

Table 1: Effect of Silane Surface Modification on Clay Properties and Nanocomposite Performance
PropertyPristine Clay in PolymerSilane-Modified Clay in PolymerRationale for Improvement
DispersionPoor (Agglomerated)Good (Intercalated/Exfoliated)Increased organophilicity of clay surface improves compatibility with hydrophobic polymer matrix. researchgate.netntu.edu.sg
Interlayer Spacing (d-spacing)LowIncreasedOrganic silane molecules penetrate the clay galleries, forcing the layers apart. researchgate.net
Interfacial AdhesionWeakStrongCovalent bonds formed via the silane coupling agent create a robust interface between filler and matrix. mdpi.com
Mechanical Properties (e.g., Modulus)Minor ImprovementSignificant ImprovementEffective stress transfer from the polymer matrix to the high-modulus clay platelets due to exfoliation and strong adhesion. imist.ma
Thermal StabilityModest IncreaseEnhancedThe layered silicate (B1173343) structure in an exfoliated state can act as a barrier to heat transfer and limit polymer chain mobility. imist.ma

Integration of Polyhedral Oligomeric Silsesquioxanes (POSS) into Polymeric Materials

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica core and organic groups at the corners. mdpi.comnih.gov Their hybrid nature makes them ideal for reinforcing polymers to enhance properties such as mechanical strength, thermal stability, and oxidation resistance. mdpi.com A major challenge, however, is preventing the aggregation of POSS nanoparticles within the polymer matrix. mdpi.com One of the most effective methods to achieve uniform dispersion is to covalently incorporate POSS into the polymer chains. nih.gov

This can be achieved by utilizing POSS monomers that have been functionalized with a polymerizable group, such as a norbornene moiety (norbornyl-POSS). nih.govresearchgate.net this compound can be used as a functional comonomer in a Ring-Opening Metathesis Polymerization (ROMP) with norbornyl-POSS. researchgate.net ROMP is highly efficient for polymerizing strained cyclic olefins like norbornene and is tolerant of a wide variety of functional groups. rsc.orgnih.gov

The resulting copolymer contains both bulky POSS cages and reactive dimethylethoxysilane (B79849) groups as side chains. This structure ensures that the POSS units are molecularly dispersed along the polymer backbone. Furthermore, the pendant ethoxysilane (B94302) groups can undergo subsequent hydrolysis and condensation reactions. This allows for the formation of a cross-linked network, further enhancing the thermal and mechanical properties of the material and creating a true organic-inorganic hybrid material at the molecular level.

Table 2: Representative Data for ROMP of Norbornene-POSS Monomers
Monomer SystemCatalystResulting Polymer StructureKey Properties
Cyclopentyl-POSS-norbornene (POSS-NBE)Grubbs' Catalyst (e.g., RuCl2(=CHPh)(PCy3)2)Living poly(POSS-NBE) homopolymerControlled molecular weight, narrow molecular weight distribution. researchgate.net
POSS-NBE and Methyltetracyclododecene (MTD)Grubbs' Catalyst (e.g., RuCl2(=CHPh)(PCy3)2)poly(POSS-NBE-b-MTD) block copolymerWell-defined block structure confirmed by NMR and GPC. researchgate.net
Norbornyl-POSS and this compoundRuthenium-based ROMP catalystRandom or block copolymer with pendant POSS and silane groupsMolecularly dispersed POSS; potential for post-polymerization cross-linking via silane groups.

Self-Assembled Systems and Nanostructured Materials Formation

The creation of materials with highly ordered structures on the nanometer scale is a key goal in materials science, with applications in fields such as lithography, membranes, and sensors. mdpi.com Block copolymers, which consist of two or more chemically distinct polymer chains linked together, can spontaneously self-assemble into ordered nanostructures. nih.gov The specific morphology (e.g., lamellae, cylinders, spheres) is governed by the relative lengths of the blocks and the interaction between them.

Sequential living polymerization techniques, such as ROMP, are ideal for synthesizing well-defined block copolymers. researchgate.net By sequentially adding different monomers to the reaction, one can create block copolymers with precise control over the length and composition of each block. For instance, one could synthesize a diblock copolymer such as poly(norbornene)-b-poly(this compound).

In this system, the two blocks would have different chemical properties, driving microphase separation and self-assembly. After the desired nanostructure has formed, the domain containing the poly(this compound) block can be selectively cross-linked. The pendant ethoxysilane groups can undergo a sol-gel reaction (hydrolysis and condensation) to form a rigid and stable silica-like network. imist.ma This process effectively "locks in" the nanostructure, creating a robust, highly ordered organic-inorganic hybrid material. This strategy combines the precise structural control offered by block copolymer self-assembly with the robustness of an inorganic network.

Table 3: Relationship Between Block Copolymer Architecture and Self-Assembled Nanostructures
Block Copolymer TypeKey FeatureSelf-Assembly Driving ForceResulting NanostructurePotential Application
Diblock (A-B)Two distinct polymer blocksChemical incompatibility between blocks A and BSpheres, cylinders, gyroids, lamellaeNanopatterning, templates mdpi.com
Amphiphilic Block CopolymerOne hydrophilic and one hydrophobic blockHydrophilic/hydrophobic interactions in a selective solventMicelles, vesiclesDrug delivery, nanoreactors nih.gov
poly(olefin)-b-poly(norbornenyl silane)One block contains reactive silane groupsIncompatibility between hydrocarbon and silane-containing blocksOrdered domains (e.g., cylinders of silane polymer in an olefin matrix)Robust nanostructured membranes after cross-linking

Advanced Analytical Techniques for Structural Elucidation and Material Characterization

Spectroscopic Analysis of Monomers and Polymers

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organosilicon monomers and their corresponding polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

For the monomer, (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the different proton environments. Key signals would include those for the vinyl protons of the bicycloheptene ring, the aliphatic protons of the bicyclic structure, the methyl protons attached to the silicon atom, and the ethyl protons of the ethoxy group. The integration of these signals provides a quantitative measure of the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon environments. This technique is particularly useful for identifying the olefinic carbons of the norbornene moiety, the various saturated carbons of the ring system, and the carbons of the dimethyl and ethoxy groups attached to the silicon atom.

²⁹Si NMR spectroscopy is specifically used to probe the environment of the silicon atom. For the monomer, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to two methyl groups, one ethoxy group, and the bicycloheptenyl group. Upon polymerization, changes in this chemical shift can indicate the extent of reaction or hydrolysis of the ethoxysilane (B94302) group.

The following table illustrates the expected NMR chemical shifts for the monomer.

Table 1: Predicted NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HOlefinic (C=CH)5.9 - 6.2
Aliphatic (Bicycloheptene ring)0.5 - 3.0
Si-CH~0.1
O-CH₂-CH3.6 (q), 1.2 (t)
¹³COlefinic (C=C)132 - 138
Aliphatic (Bicycloheptene ring)25 - 50
Si-CH₃~-2.0
O-CH₂-CH₃~58, ~18
²⁹Si(CH₃)₂Si(OEt)(R)-5 to 5

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. elsevierpure.com An IR or Raman spectrum provides a unique "fingerprint" based on the functional groups present in a sample.

For this compound, IR spectroscopy would show characteristic absorption bands for C=C stretching of the norbornene olefin, C-H stretching for both sp² and sp³ hybridized carbons, Si-C stretching, and strong Si-O-C stretching from the ethoxysilane group. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and would provide strong signals for the C=C double bond and the Si-C bonds. researchgate.netscite.ai

During polymerization, such as through ring-opening metathesis polymerization (ROMP) of the norbornene unit, the disappearance or significant reduction of the C=C stretching vibration (~1650 cm⁻¹) can be monitored to determine the extent of the reaction. New bands corresponding to the polymer backbone would also appear.

Table 2: Key Vibrational Modes for Monomer and Polymer Analysis

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Technique (IR/Raman)
C-H Stretch (sp²)=C-H3020 - 3080IR, Raman
C-H Stretch (sp³)-C-H2850 - 2960IR, Raman
C=C StretchNorbornene~1650IR, Raman (strong)
Si-O-C StretchEthoxysilane1080 - 1100IR (strong)
Si-C StretchDimethylsilyl750 - 850IR, Raman

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. unesp.brlcms.cz This is particularly valuable for analyzing thin films or surfaces of polymeric materials derived from this compound. alfa-chemistry.com

An XPS survey scan of a polymer film would quantify the atomic percentages of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions would provide information about the chemical bonding. For instance, the Si 2p peak can be deconvoluted to distinguish between Si-C bonds and Si-O bonds (siloxane or unreacted ethoxy groups). unesp.br The C 1s spectrum can differentiate between C-C/C-H, C-Si, and C-O bonds. XPS is crucial for confirming the integrity of the silane (B1218182) functionality at the surface and for studying surface modification or degradation. researchgate.netresearchgate.net

Chromatographic Methods for Molecular Weight and Distribution Analysis

Chromatographic techniques are essential for separating components of a mixture. In polymer science, they are primarily used to determine the molecular weight and distribution, which are critical parameters influencing material properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight characteristics of a polymer. researchgate.nethpst.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For a polymer synthesized from this compound, GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). osti.gov The PDI is a measure of the breadth of the molecular weight distribution. A controlled polymerization process typically yields a low PDI (closer to 1.0), indicating a more uniform set of polymer chains. These values are determined by calibrating the instrument with polymer standards of known molecular weight, such as polystyrene. osti.gov

Table 3: Illustrative GPC Data for Polythis compound

SampleMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
Polymer Batch A85,000127,5001.50
Polymer Batch B92,000142,6001.55

Thermal Analysis of Polymeric Materials

Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature. They are vital for determining the operational limits and processing conditions for polymeric materials. Key techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information on the thermal stability and decomposition temperature of the polymer. For a polysiloxane-containing polymer, TGA might show an initial mass loss due to the volatilization of small molecules, followed by a major decomposition step at higher temperatures. The analysis is often conducted under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres to understand different degradation mechanisms. The residue at the end of the analysis in an inert atmosphere can indicate the char yield, while in air it often corresponds to the silica (B1680970) (SiO₂) content.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For an amorphous polymer derived from this compound, the most important parameter from DSC would be the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical factor in determining the service temperature range of the material.

Microscopic and Diffraction Techniques for Morphological and Structural Analysis

While thermal analysis reveals energetic transitions, microscopic and diffraction techniques provide direct visualization and structural information at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology of materials. SEM provides high-resolution images of a sample's surface topography, making it ideal for examining features like phase separation, porosity, and fracture surfaces in polymers derived from this compound. For hybrid organic-inorganic materials formed after the hydrolysis and condensation of the silane groups, SEM can reveal the macro-distribution and homogeneity of the resulting silica domains within the polymer matrix.

TEM offers higher resolution than SEM and provides information about the internal structure of a material. To analyze polymers with TEM, samples must be ultra-thin. This technique would be particularly useful for visualizing the nanoscale dispersion of silica particles formed in situ within the polynorbornene matrix. The contrast between the electron-dense silica domains and the lighter organic polymer matrix would allow for the determination of particle size, shape, and the extent of aggregation. Such morphological details are crucial as they directly impact the mechanical and thermal properties of the final hybrid material. Studies on related cycloolefin copolymers often employ these techniques to correlate catalyst systems and polymerization conditions with the resulting polymer morphology. mdpi.comresearchgate.net

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline structure of materials. When applied to polymers, XRD can distinguish between amorphous materials, which produce broad, diffuse scattering halos, and semi-crystalline materials, which yield sharp diffraction peaks superimposed on an amorphous halo. Wide-Angle X-ray Diffraction (WAXD) is the specific application of this technique to study the atomic-scale ordering in polymers.

Polymers produced from this compound are expected to be largely amorphous due to the bulky side group disrupting regular chain packing, which would be confirmed by the presence of a broad amorphous halo in an XRD pattern. mdpi.com However, if the polymer backbone is subsequently modified, such as by hydrogenation, crystallinity can be induced. For example, fully hydrogenated atactic polynorbornene (hPN) is highly crystalline. researchgate.net WAXD studies have shown that it adopts a monoclinic crystal lattice at room temperature. researchgate.net In-situ WAXD experiments can provide even more detailed information, allowing for the observation of changes in the crystalline structure, such as phase transitions or orientation, as the material is subjected to external stimuli like mechanical strain or temperature changes. researchgate.net

Polymer SystemCrystallinityCrystal Structure / Unit Cell ParametersReference
Ethylene-Norbornene CopolymersAmorphousN/A mdpi.com
Hydrogenated Polynorbornene (hPN)Highly CrystallineMonoclinic; a = 6.936 Å, b = 9.596 Å, c = 12.420 Å, β = 130.7° researchgate.net

This table contrasts the crystalline nature of different polymers based on the norbornene structure as determined by XRD/WAXD.

Theoretical and Computational Chemistry Studies of Norbornenyl Silane Systems

Quantum Chemical (QC) Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of norbornene-based monomers like (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane. These studies provide a foundational understanding of how the strained bicyclic structure and the silicon-containing substituent influence polymerization behavior and other chemical transformations.

DFT calculations have been effectively used to study the stereochemistry of reactions involving the norbornene double bond, such as epoxidation. researchgate.net The strained nature of the bicyclo[2.2.1]heptene ring system results in a significant preference for exo attack by reagents, as the endo face is sterically hindered by the C7 methylene (B1212753) bridge. researchgate.net Theoretical studies can quantify the energy barriers for both exo and endo attack pathways, confirming the kinetic preference for exo product formation. For instance, calculations on 7-syn-substituted norbornene derivatives show how the nature of the substituent can systematically alter the exo/endo selectivity, a finding that is critical for designing monomers for stereospecific polymerization. researchgate.net

In the context of polymerization, theoretical studies have explored the coordination and insertion steps in transition-metal-catalyzed processes. mdpi.comnih.gov For the alternating copolymerization of norbornene and ethylene (B1197577), DFT calculations have been used to determine the reaction energy profiles. mdpi.com These calculations reveal that ethylene coordination to the metal center is substantially favored energetically and kinetically after a norbornene monomer has been inserted into the polymer chain, providing a mechanistic explanation for the alternating microstructure of the resulting copolymer. mdpi.com The activation energies for ethylene and norbornene coordination can be calculated, offering quantitative insight into the polymerization mechanism. mdpi.com

Table 1: Theoretical Stereoselectivity in the Epoxidation of 7-syn-Substituted Norbornene Derivatives researchgate.net

Substituent (X) at C7Calculated exo-epoxide (%)Experimental exo-epoxide (%)
H>9999–99.5
Cl60.162.0
Br43.245.0
CH₃15.66–14
Si(CH₃)₃0.9Not Specified
t-Bu0.00.0

This interactive table demonstrates how the steric bulk of a substituent at the 7-position, as predicted by computational models, directly influences the stereochemical outcome of a reaction on the norbornene double bond.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Material Interactions

While quantum chemistry illuminates the reactivity of individual monomers, Molecular Dynamics (MD) simulations are employed to model the collective behavior of thousands of atoms over time. This allows for the investigation of the polymerization process itself and the prediction of the bulk properties of the resulting polynorbornene-based materials.

Atomistic MD simulations have been successfully used to delineate the effects of incorporating bulky, silicon-containing pendant groups, such as Polyhedral Oligomeric Silsesquioxane (POSS) moieties, onto a polynorbornene backbone. researchgate.net These simulations model the dynamic evolution of polymer chains, providing insights into their conformational preferences, packing efficiency, and intermolecular interactions. By calculating properties like density and volume-temperature behavior, MD simulations can accurately predict the glass transition temperature (Tg) of the polymer, a critical parameter for material application. researchgate.net

Furthermore, MD simulations are invaluable for understanding how the presence of silane (B1218182) side chains affects the interactions between the polymer and other materials, such as fillers or surfaces. Simulations can model the interface between a polynorbornene-silane material and a silica (B1680970) surface, for example, revealing details about chain conformation, adhesion, and the distribution of the silane groups at the interface. This information is crucial for designing effective coupling agents, coatings, and nanocomposites. The simulations can also be used to generate theoretical X-ray scattering profiles, which can be directly compared with experimental results to validate the accuracy of the computational model. researchgate.net

Table 2: Comparison of Simulated and Experimental Properties for Polynorbornene Systems researchgate.net

Polymer SystemPropertySimulated ValueExperimental Value
PolynorborneneGlass Transition Temp. (Tg)~310 K313 K
Polynorbornene-POSSGlass Transition Temp. (Tg)~440 K445 K
PolynorborneneDensity at 298 K0.99 g/cm³0.98 g/cm³
Polynorbornene-POSSDensity at 298 K1.15 g/cm³1.14 g/cm³

This table highlights the strong agreement between properties predicted by MD simulations and those measured experimentally, underscoring the predictive power of these computational techniques.

Computational Design and Prediction of Structure-Property Relationships for Novel Norbornene-based Monomers and Polymers

A primary goal of computational chemistry in materials science is to establish clear structure-property relationships that can guide the design of new materials with tailored functionalities. rsc.org By combining QC and MD methods, researchers can predict how modifications to the monomer structure, such as the type of silane substituent on a norbornene ring, will translate into specific properties in the final polymer.

For instance, computational studies can predict the impact of different organosilicon substituents on the gas permeability of polynorbornenes. researchgate.net The introduction of bulky silicon-containing groups is known to increase the fractional free volume of the polymer matrix, which in turn enhances the diffusion and permeability of gases. researchgate.net Computational models can quantify this effect by simulating the packing of polymer chains and calculating the distribution of free volume. This allows for the in-silico screening of various silane-functionalized norbornene monomers to identify candidates that are likely to yield polymers with optimal gas separation properties. researchgate.net

These predictive models can relate structural parameters, such as the length and branching of the alkoxy groups on the silicon atom, to final polymer properties like thermal stability, refractive index, and mechanical strength. mdpi.commdpi.com By understanding these relationships, it becomes possible to computationally design novel monomers like this compound to achieve a desired balance of properties for specific applications, such as in advanced coatings, membranes, or dielectric materials. researchgate.net

Table 3: Predicted Influence of Monomer Structure on Polymer Properties

Monomer Structural FeaturePredicted Effect on Polymer PropertyRationale
Bulky Si-containing side groupIncreased Gas Permeability researchgate.netDisrupts chain packing, increasing fractional free volume.
Bulky Si-containing side groupIncreased Glass Transition Temp. (Tg) researchgate.netRestricts segmental motion of the polymer backbone.
Polar ethoxy (-OEt) groupsEnhanced adhesion to siliceous surfacesPotential for hydrolysis and covalent Si-O-Si bond formation. gelest.com
Norbornene backboneHigh Thermal StabilityRigid bicyclic structure contributes to a high degradation temperature.

This table summarizes the qualitative relationships between monomer features and polymer characteristics that can be explored and quantified using computational chemistry methods.

Future Research Directions and Emerging Applications of 5 Bicyclo 2.2.1 Hept 2 Enyl Dimethylethoxysilane Derivatives

Development of Next-Generation Functional Polymers with Tailored Properties

The incorporation of (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane and its analogues into polymer chains allows for the precise tailoring of material properties. The pendant silane (B1218182) groups can be modified post-polymerization, or the monomer can be copolymerized with other functional norbornenes to achieve desired characteristics.

Research has demonstrated that the inclusion of alkoxysilyl-substituted norbornenes can significantly impact the mechanical and dielectric properties of the resulting polynorbornenes. For instance, the addition of triethoxysilyl groups can enhance the elongation-to-break of the polymer, acting as a plasticizer. promerus.com However, this can also lead to an increase in the dielectric constant due to the polar nature of the silane group. promerus.com This trade-off highlights a key area of future research: the design of silane-functionalized monomers that can improve mechanical properties without negatively affecting dielectric performance, which is crucial for applications in microelectronics.

Future investigations will likely focus on creating complex polymer architectures such as block copolymers, graft copolymers, and star polymers. These structures can lead to materials with unique phase-separated morphologies and a combination of properties not achievable with simple random copolymers. For example, block copolymers containing a rigid polynorbornene segment and a flexible polysiloxane segment could lead to thermoplastic elastomers with excellent thermal stability.

Table 1: Effect of Triethoxysilyl Norbornene (TESNB) Content on the Properties of Polynorbornene (NB) Copolymers

NB/TESNB RatioElongation-to-Break (%)Dielectric Constant
100/0< 12.20
90/10Not specified2.53
80/20~152.67

Integration into Advanced Functional Devices (e.g., Gas Separation Membranes, Optical Materials, Sensors, Microelectronics)

The unique properties of polynorbornenes derived from silyl-functionalized monomers make them highly suitable for a range of advanced functional devices.

Gas Separation Membranes: Polynorbornenes containing silicon are promising materials for gas separation membranes due to their high free volume and tunable transport properties. The incorporation of bulky silyl (B83357) groups, such as trimethylsilyl (B98337), into the polynorbornene backbone has been shown to dramatically increase gas permeability. tennessee.edu For instance, the addition of a trimethylsilyl group to norbornene can increase permeability by 1.5 orders of magnitude compared to the unsubstituted polymer. tennessee.edu Future research will focus on optimizing the structure of the silane side chains to enhance both permeability and selectivity for specific gas pairs, such as CO₂/N₂ or O₂/N₂, which is critical for applications like carbon capture and nitrogen production. researchgate.net

Optical Materials: Polynorbornenes are known for their excellent optical transparency and high refractive index, making them suitable for applications in optical devices such as lenses, waveguides, and optical films. The introduction of silicon-containing moieties can further modify the refractive index and improve thermal stability. Copolymers of norbornene and ethylene (B1197577) have demonstrated good optical transparency and a high glass transition temperature, which are desirable properties for optical applications. researchgate.net Future work will likely involve the synthesis of copolymers with precisely controlled refractive indices and low optical loss for advanced photonic applications.

Sensors: The versatility of silane chemistry allows for the immobilization of various functional molecules onto the surface of polynorbornene films. This opens up possibilities for the development of chemical and biological sensors. The silane groups can act as anchor points for receptor molecules that can selectively bind to target analytes. While specific sensor applications of this compound derivatives are still an emerging area, the foundational chemistry is well-established.

Microelectronics: In the microelectronics industry, there is a constant demand for materials with low dielectric constants (low-k) to be used as insulators between copper interconnects. Polynorbornenes have inherently low dielectric constants, and the incorporation of silyl groups can further enhance their properties. Norbornene-based polysilsesquioxane copolymers have been developed that exhibit excellent mechanical properties, thermal stability, and a low dielectric constant, making them suitable for use as interlayer insulating films in semiconductor devices. google.com Future research will aim to further reduce the dielectric constant while maintaining the necessary mechanical and thermal properties for next-generation integrated circuits. promerus.comresearchgate.net

Green Chemistry Approaches in Synthesis and Polymerization of Norbornene Derivatives

The synthesis of functionalized norbornene monomers and their subsequent polymerization are traditionally reliant on petrochemical feedstocks and potentially hazardous reagents. A growing area of research is the development of greener and more sustainable approaches.

One promising avenue is the use of bio-based starting materials. For example, norbornene-functionalized plant oils have been synthesized and polymerized to create bio-based thermoset films. acs.org This approach reduces the reliance on fossil fuels and can lead to biodegradable or recyclable materials.

In terms of polymerization, the development of more efficient and environmentally benign catalytic systems is crucial. While ruthenium-based Grubbs catalysts are highly effective for ROMP, research into catalysts based on more abundant and less toxic metals is ongoing. Additionally, the use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and reduce energy consumption in the synthesis of norbornene-functionalized polymers. purdue.edu Aqueous synthesis methods are also being explored to minimize the use of volatile organic solvents. purdue.edu

Future research in this area will likely focus on a holistic approach, considering the entire lifecycle of the material, from the sustainable sourcing of raw materials to the development of environmentally friendly synthesis and polymerization processes, and finally, to the design of materials that can be easily recycled or degraded at the end of their life.

Bio-Inspired and Biomedical Applications of Functionalized Polynorbornenes

The ability to functionalize polynorbornenes with a wide range of chemical groups makes them attractive candidates for various biomedical applications. Silane coupling agents are widely used to modify the surface of biomedical devices to improve biocompatibility and promote cell adhesion. nih.gov

Polynorbornene-based hydrogels are being investigated for tissue engineering and drug delivery applications. The mechanical properties of these hydrogels can be tuned to mimic those of natural tissues, and the incorporation of silane functionalities can be used to attach bioactive molecules such as peptides and growth factors. purdue.edu For instance, degradable polynorbornene-based copolymers have been developed using silyl ether monomers, which could be used for creating transient scaffolds for tissue regeneration or for the controlled release of therapeutic agents. nih.govnih.gov

Furthermore, the surfaces of materials can be functionalized with silanes to create antimicrobial coatings. mdpi.com This is particularly relevant for medical implants and devices where preventing bacterial colonization is critical. The development of polynorbornene-based materials with inherent antimicrobial properties or the ability to release antimicrobial agents is a promising area of future research. The biocompatibility of silane-based materials is a key factor, and studies have shown that sol-gel silicates can be used to create biocompatible coatings for implantable sensors. ru.nl

Future research will likely focus on the development of "smart" biomedical materials based on functionalized polynorbornenes that can respond to biological stimuli, actively promote tissue regeneration, and provide targeted drug delivery with enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane, and how can purity be validated?

  • Methodology :

  • Synthesis : Hydrosilylation of norbornene derivatives with dimethylethoxysilane is a common approach. For example, analogous triethoxysilane derivatives are synthesized via Pt-catalyzed hydrosilylation under inert atmospheres .

  • Purification : Fractional distillation or column chromatography (using hexane/ethyl acetate gradients) is recommended to isolate the target compound.

  • Purity Validation :

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>29</sup>Si NMR. For example, the bicyclo[2.2.1]heptene moiety shows characteristic vinyl proton shifts at δ 5.8–6.2 ppm .

  • GC-MS : Detect impurities (<0.1% detection limit) using a polar capillary column (e.g., DB-5MS) .

    • Table 1 : Key Analytical Parameters
TechniqueTarget Signal/ParameterReference
<sup>1</sup>H NMRδ 0.1–0.3 ppm (Si-CH3)
FTIR1250 cm<sup>-1</sup> (Si-O-C)
GC-MSRetention time: 8.2 min (DB-5MS)

Q. How does steric hindrance in the bicyclo[2.2.1]heptene moiety influence silane reactivity in polymer grafting?

  • Methodology :

  • Kinetic Studies : Compare grafting efficiency with linear silanes using radical initiators (e.g., AIBN) in polyethylene matrices. Monitor via TGA (weight loss at 300–400°C correlates with grafted silane content) .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies for silyl radical addition to the bicyclo structure. Higher steric hindrance reduces grafting rates by ~30% compared to linear analogs .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

  • Methodology :

  • Controlled TGA : Perform thermogravimetric analysis under inert (N2) and oxidative (O2) atmospheres. For example, decomposition onset at 220°C (N2) vs. 180°C (O2) highlights oxidation sensitivity .

  • Sample History : Document storage conditions (e.g., exposure to moisture or light), as hydrolysis of the ethoxy group can lower stability .

    • Table 2 : Thermal Stability Under Varied Conditions
AtmosphereDecomposition Onset (°C)Reference
N2220 ± 5
O2180 ± 10
Humid Air150 ± 15

Q. What strategies mitigate organic degradation during long-term stability studies of silane-functionalized materials?

  • Methodology :

  • Stabilization Protocols : Add antioxidants (e.g., BHT at 0.1 wt%) or store samples at –20°C under argon. For example, cooling reduces degradation rates by 50% over 9-hour experiments .
  • Real-Time Monitoring : Use <sup>29</sup>Si CP/MAS NMR to track siloxane bond formation in solid-state matrices, which indicates hydrolysis .

Q. How does the silane’s bicyclo structure affect its performance in hybrid nanomaterials?

  • Methodology :

  • Sol-Gel Synthesis : Compare condensation rates with TEOS (tetraethyl orthosilicate) using pH-dependent kinetic assays. The bicyclo group reduces condensation rates by 40% due to steric effects .
  • TEM/SAXS : Analyze pore size distribution in silica hybrids. Bicyclo-derived materials show narrower pores (2–5 nm) vs. TEOS (5–10 nm) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of ethoxysilane derivatives?

  • Methodology :

  • Systematic Variability Testing : Conduct hydrolysis assays under controlled pH (4–10) and humidity (30–90% RH). For example, hydrolysis half-life ranges from 2 hours (pH 10, 90% RH) to 48 hours (pH 4, 30% RH) .
  • Isotope Labeling : Use D2O in <sup>2</sup>H NMR to track hydrolysis pathways, distinguishing Si-OEt vs. Si-CH3 reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane
Reactant of Route 2
Reactant of Route 2
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.